2-(Difluoromethyl)-6-fluorobenzonitrile
Overview
Description
2-(Difluoromethyl)-6-fluorobenzonitrile (DFMB) is a fluorinated aromatic compound with a wide range of applications in research, industry, and medicine. It is a versatile building block for the synthesis of polyfluorinated compounds, and is used in a variety of fields, including pharmaceuticals, agrochemicals, and materials science. DFMB is an important synthetic intermediate for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and materials science. It has been used in a number of studies to investigate the mechanism of action of various biological systems.
Scientific Research Applications
Scientific Field
This application falls under the field of Chemistry , specifically Organic Synthesis .
Application Summary
Difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S, have seen significant advances . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Methods of Application
The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .
Results or Outcomes
These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Chemoprevention of Human Actinic Keratoses
Scientific Field
This application is in the field of Medicine , specifically Dermatology and Oncology .
Application Summary
α-2-(Difluoromethyl)-dl-ornithine(DFMO), an irreversible inhibitor of ornithine decarboxylase, has been shown to suppress skin carcinogenesis in murine models after oral or topical administration .
Methods of Application
A randomized, placebo-controlled study was designed using a topical hydrophilic ointment formulation with or without 10% (w/w) DFMO . Participants with moderate-severe actinic keratoses (AKs) on their forearms were treated with DFMO ointment on one forearm and placebo hydrophilic ointment on the contralateral forearm twice daily for 6 months .
Results or Outcomes
The 6-month DFMO treatment caused a 23.5% reduction in the number of AKs (P = 0.001) as well as significant suppression of AK biopsy spermidine levels (26%; P = 0.04) .
Photocatalytic Difluoromethylation
Scientific Field
This application is in the field of Chemistry , specifically Organic Synthesis .
Application Summary
Photocatalytic difluoromethylation reactions have played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds including solubility, metabolic stability, and lipophilicity . These are of considerable importance in pharmaceutical, agrochemical, and materials science .
Methods of Application
Visible-light-photocatalyzed difluoromethylation reactions are accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .
Results or Outcomes
The introduction of fluoro-substituents into these types of molecules has a striking positive impact on their physical properties including metabolic stability, solubility, and lipophilicity .
Difluoromethylation of Heterocycles
Scientific Field
This application is in the field of Chemistry , specifically Organic Synthesis .
Application Summary
Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . These are the core moieties of various biologically and pharmacologically active ingredients .
Methods of Application
The construction of difluoromethyl groups in heterocycles is achieved through a radical process .
Results or Outcomes
The introduction of difluoromethyl groups into heterocycles significantly enhances their biological and synthetic value .
Difluoromethylation of Oxygen, Nitrogen, or Sulfur
Scientific Field
This application is in the field of Chemistry , specifically Organic Synthesis .
Application Summary
The formation of X–CF2H bond where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H . This field of research has seen significant advances with the invention of multiple difluoromethylation reagents .
Methods of Application
More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .
Results or Outcomes
These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Difluoromethylation of Heterocycles
Scientific Field
This application is in the field of Chemistry , specifically Organic Synthesis .
Application Summary
Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . These are the core moieties of various biologically and pharmacologically active ingredients .
Methods of Application
The construction of difluoromethyl groups in heterocycles is achieved through a radical process .
Results or Outcomes
The introduction of difluoromethyl groups into heterocycles significantly enhances their biological and synthetic value .
Future Directions
Difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance, generating interest for process chemistry . The introduction of difluoromethyl groups into organic compounds has a positive impact on their physical properties, which is of considerable importance in pharmaceutical, agrochemical, and materials science .
properties
IUPAC Name |
2-(difluoromethyl)-6-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c9-7-3-1-2-5(8(10)11)6(7)4-12/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKHYBNMZWIWGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-6-fluorobenzonitrile | |
CAS RN |
1261442-19-6 | |
Record name | 2-(Difluoromethyl)-6-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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